molecular formula C9H8FN3O B1406137 5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one CAS No. 97096-91-8

5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one

Cat. No. B1406137
CAS RN: 97096-91-8
M. Wt: 193.18 g/mol
InChI Key: QLTKJQFHICGITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one, also known as 5-Amino-2-fluorophenylpyrazolone, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid that is soluble in water and alcohol. 5-Amino-2-fluorophenylpyrazolone is a versatile molecule that can be used as a reagent in a variety of different chemical reactions.

Scientific Research Applications

  • Crystal Structure Analysis :

    • A study on Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, a compound similar to 5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one, reveals its crystal structure. The pyran and pyrazole rings in this compound are almost coplanar, and the crystal structure is stabilized by various hydrogen interactions and π···π interactions (Kumar et al., 2018).
    • Another related compound, 5-Amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one, was examined for its molecular and crystal structure, providing insights into its tautomeric form and intermolecular hydrogen bonding (Kimura et al., 1984).
  • Synthesis and Reactivity Studies :

    • A study synthesized and characterized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives, highlighting the potential applications of such compounds in antimicrobial activities (Puthran et al., 2019).
    • Another study involved the synthesis of 5-Amino-4-(2-azacycloalkylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-ones, showcasing the reaction of 5-amino-2-phenyl-3,4-dihydro-3H-pyrazol-3-one with activated lactams to create cyclic enamines (Nazarenko et al., 2008).
  • Molecular Docking and Computational Studies :

    • A computational study on pyrazole derivatives, including 5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one, examined their reactivity and pharmaceutical potential. It involved density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking, indicating potential inhibitory activity against specific enzymes (Thomas et al., 2018).
  • Pharmacological Evaluation :

    • Research on a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to 5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one, discussed their potential as antipsychotic agents. These studies highlight the importance of the pyrazole ring in influencing the pharmacological profile of the compounds (Wise et al., 1987).

properties

IUPAC Name

5-amino-2-(2-fluorophenyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-6-3-1-2-4-7(6)13-9(14)5-8(11)12-13/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTKJQFHICGITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one
Reactant of Route 2
5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one
Reactant of Route 4
5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one
Reactant of Route 5
5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one
Reactant of Route 6
5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.